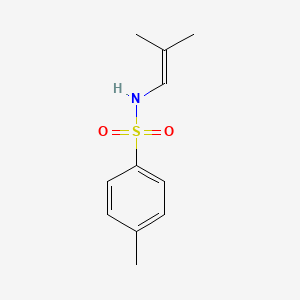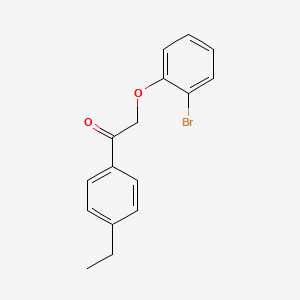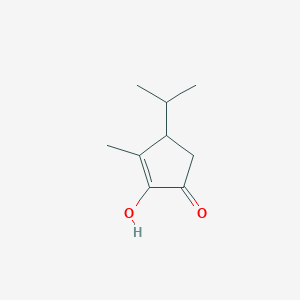
2-Hydroxy-3-methyl-4-(propan-2-yl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methyl-4-(propan-2-yl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones. This compound is characterized by the presence of a hydroxyl group, a methyl group, and an isopropyl group attached to a cyclopentenone ring. It is a colorless solid and is often used in various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-4-(propan-2-yl)cyclopent-2-en-1-one can be achieved through several methods. One common method involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are often derived from biomass, and the reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methyl-4-(propan-2-yl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-3-methyl-4-(propan-2-yl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methyl-4-(propan-2-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopentenone ring play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound is structurally similar but lacks the isopropyl group.
Cyclopentenone: A simpler compound with only a cyclopentenone ring and no additional substituents.
3-Methylcyclopentane-1,2-dione: An isomer with a different arrangement of functional groups.
Uniqueness
2-Hydroxy-3-methyl-4-(propan-2-yl)cyclopent-2-en-1-one is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in research and industry.
Properties
CAS No. |
109682-81-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-4-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-5(2)7-4-8(10)9(11)6(7)3/h5,7,11H,4H2,1-3H3 |
InChI Key |
VSAJHHYPRFAIQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


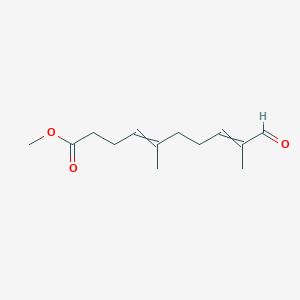
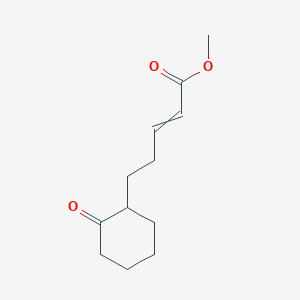
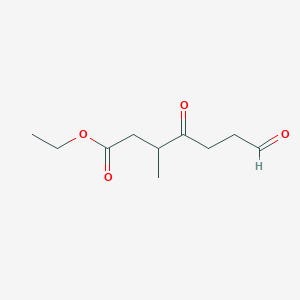

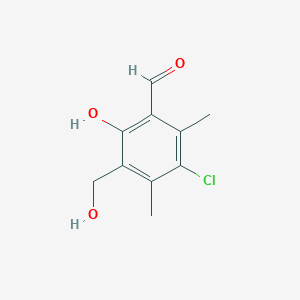
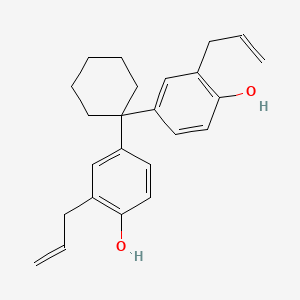
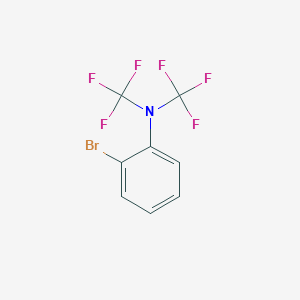

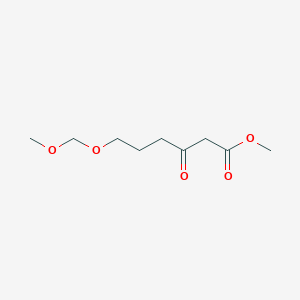
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
